3-(2,6-dimethoxyphenoxy)propyl thiocyanate
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Overview
Description
3-(2,6-Dimethoxyphenoxy)propyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group R-S-C≡N, where the organic group is attached to sulfur. This compound is characterized by the presence of a 2,6-dimethoxyphenoxy group attached to a propyl chain, which is further linked to a thiocyanate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethoxyphenoxy)propyl thiocyanate typically involves the reaction of 3-(2,6-dimethoxyphenoxy)propyl bromide with potassium thiocyanate in an organic solvent such as acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the bromide to the thiocyanate. The general reaction scheme is as follows:
3-(2,6-dimethoxyphenoxy)propyl bromide+KSCN→3-(2,6-dimethoxyphenoxy)propyl thiocyanate+KBr
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethoxyphenoxy)propyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocyanate group can yield thiols or disulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include 3-(2,6-dimethoxyphenoxy)propyl amines or ethers.
Oxidation: Products include 3-(2,6-dimethoxyphenoxy)propyl sulfoxides or sulfones.
Reduction: Products include 3-(2,6-dimethoxyphenoxy)propyl thiols or disulfides.
Scientific Research Applications
3-(2,6-Dimethoxyphenoxy)propyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethoxyphenoxy)propyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, reacting with electrophilic centers in biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Phenyl thiocyanate
- Allyl thiocyanate
- Isopropyl thiocyanate
Uniqueness
3-(2,6-Dimethoxyphenoxy)propyl thiocyanate is unique due to the presence of the 2,6-dimethoxyphenoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other thiocyanates.
Properties
IUPAC Name |
3-(2,6-dimethoxyphenoxy)propyl thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-14-10-5-3-6-11(15-2)12(10)16-7-4-8-17-9-13/h3,5-6H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWFEEYEPNPKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCSC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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